Chondromodulin-I is primarily expressed in cartilage, particularly by chondrocytes, which are the cells responsible for maintaining cartilage structure and function. It belongs to a class of proteins known as extracellular matrix proteins, which are crucial for providing structural support to tissues and mediating cellular interactions. The classification of Chondromodulin-I can be further detailed as follows:
The synthesis of Chondromodulin-I (319-327) can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis.
Both methods require careful optimization of conditions to ensure high yield and purity of the synthesized product.
Chondromodulin-I consists of several structural domains that contribute to its function. The molecular structure features:
The precise three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the molecule interacts with its biological targets.
Chondromodulin-I (319-327) participates in several biochemical reactions within cartilage tissue:
These reactions are critical in maintaining cartilage integrity and preventing pathological conditions such as osteoarthritis.
The mechanism by which Chondromodulin-I exerts its effects involves several pathways:
Data from studies indicate that Chondromodulin-I can significantly reduce markers of inflammation and degradation in cartilage tissues.
Relevant data indicate that storage conditions significantly affect the stability of Chondromodulin-I; it should be stored at -20°C to maintain its integrity.
Chondromodulin-I (319-327) has several promising applications in scientific research and medicine:
Research continues to explore the full potential of Chondromodulin-I in various biomedical applications, highlighting its significance in both fundamental biology and clinical settings.
The human ChM-I gene (CNMD or LECT1) is located on chromosome 13q14.21, positioned near the retinoblastoma (RB1) tumor suppressor gene locus [8] [9]. This genomic region spans approximately 40 kb and consists of 7 exons, with exons 6 and 7 encoding the C-terminal mature peptide domain critical for biological activity [9]. The promoter region lacks a canonical TATA box but contains binding sites for key transcription factors, including Sp1/Sp3 and Sox9 [2] [6].
Evolutionary conservation analysis reveals high sequence homology across vertebrate species. The mature ChM-I peptide shares >90% amino acid identity between humans, mice, rats, and bovines (Table 1) [9]. Zebrafish (Danio rerio) possess a homologous chm1 gene, with maternal transcripts detected before the mid-blastula transition and zygotic expression localizing to the notochord by the 10-somite stage [7]. This conservation extends to functional domains, including the BRICHOS domain and furin cleavage site, underscoring ChM-I's fundamental role in vertebrate development.
Table 1: Evolutionary Conservation of ChM-I Genomic and Protein Features
Species | Genomic Location | Amino Acid Identity (Mature Peptide) | Developmental Expression Sites |
---|---|---|---|
Human | 13q14.21 | 100% (Reference) | Cartilage, cardiac valves, eye |
Mouse | 14D3 | 95% | Cartilage, eye, skeletal muscle |
Rat | 9q22 | 92% | Cartilage, rib, eye |
Zebrafish | Chromosome 21 | 65% | Notochord, craniofacial cartilage |
ChM-I expression is tightly regulated by a network of transcription factors governing cartilage-specific expression. Sox9, the master regulator of chondrogenesis, directly binds conserved enhancer elements within the ChM-I promoter, activating transcription during mesenchymal condensation and early chondrocyte differentiation [9]. Sp3 mediates basal promoter activity through a methylation-sensitive binding mechanism [2] [6]. Hypomethylation of cytosine at position -52 (C⁻⁵²) within the Sp3-binding motif (5′-CCATCT-3′) permits Sp3 binding and transcriptional activation, whereas hypermethylation silences the gene in non-cartilaginous tissues like bone and nerve [6].
The homeobox transcription factor Nkx3.2 (Bapx1) cooperates with Sox9 to enhance ChM-I promoter activity, forming a regulatory complex essential for maintaining chondrocyte identity [9] [3]. This combinatorial control ensures ChM-I expression is restricted to avascular tissues. Pharmacological demethylation using 5-aza-2′-deoxycytidine (5-aza-dC) reactivates ChM-I expression in osteosarcoma cells, confirming epigenetic regulation as a key determinant of tissue specificity [2] [6].
ChM-I is synthesized as a 334-amino acid type II transmembrane glycoprotein (preproprotein) oriented with its N-terminus in the cytosol and C-terminus in the extracellular/lumenal space [4] [9]. Proteolytic maturation is initiated by furin or furin-like proprotein convertases that recognize the conserved RERR²¹⁵ motif (Arg-Glu-Arg-Arg) located 37 residues upstream of the mature N-terminus [4] [10]. Cleavage at this site releases a 25-kDa soluble glycoprotein (mature ChM-I, residues 216–334) into the extracellular matrix (ECM) [9] [10].
Functional studies demonstrate that mutagenesis of the RERR site to RERQ or expression in furin-deficient cell lines abolishes processing, confirming furin’s essential role [4] [9]. Secreted mature ChM-I accumulates preferentially in cartilage ECM, particularly in the avascular zones of resting, proliferating, and pre-hypertrophic chondrocytes, where it exerts anti-angiogenic effects [8] [10]. An N-terminal truncated 14-kDa isoform detected in hypertrophic zones lacks anti-angiogenic activity, suggesting context-dependent functional divergence [9].
Human ChM-I contains a conserved N-linked glycosylation site at Asn²⁴³ within the sequence NET (Asn-Glu-Thr) [9]. Glycosylation at this site contributes to molecular heterogeneity, with the mature protein migrating at 25 kDa (glycosylated) and 20 kDa (non-glycosylated) on SDS-PAGE [9]. Enzymatic deglycosylation studies confirm N-linked modifications are responsible for this size variation.
Glycosylation influences ChM-I’s stability and ECM interactions but is not essential for its anti-angiogenic function. Recombinant non-glycosylated ChM-I retains the ability to inhibit endothelial tube formation in vitro, indicating the C-terminal domain houses the primary functional epitope [10]. However, glycosylation may modulate tissue retention, as evidenced by the preferential accumulation of glycosylated isoforms in cartilage ECM [9].
The ChM-I precursor (residues 1–215) contains a BRICHOS domain spanning residues 104–210 (Figure 1) [4] [9]. This ~100-amino-acid domain, named for its association with BRI2, ChM-I, and proSP-C, adopts a conserved tertiary structure characterized by a helical fold with two conserved cysteine residues forming an intramolecular disulfide bond [4]. In surfactant protein C (SP-C), the BRICHOS domain functions as a molecular chaperone, preventing proprotein aggregation in the endoplasmic reticulum (ER) [4].
Figure 1: Domain Architecture of ChM-I Precursor Protein
N-terminus BRICHOS Domain Furin Site Mature ChM-I|--------------------|-------------------|-------------------|| TM Domain (40-65) | (Residues 104-210) | RERR²¹⁵ | (Residues 216-334)|____________________|____________________|___________________|Cytosol Lumen/ECM Secreted
Although ChM-I’s BRICHOS domain shares structural homology with proSP-C, its precise biochemical role remains undefined. Mutations in SP-C’s BRICHOS domain cause ER stress, aggregation, and apoptosis in lung epithelial cells [4]. While analogous pathogenic mutations in ChM-I are unreported, the domain’s conservation suggests it may similarly facilitate proper folding and prevent cytotoxic aggregation during biosynthesis [4] [9].
The mature C-terminal domain (ChM-I²¹⁶⁻³³⁴) harbors the primary anti-angiogenic activity. Key functional motifs include:
Functional validation comes from adenovirus-mediated expression of the C-terminal 116 amino acids (Ad-shTeM/Ad-shChM-I) in human umbilical vein endothelial cells (HUVECs), which suppresses VEGF-induced DNA synthesis by 40–50% and inhibits tube formation in Matrigel assays (Table 2) [5] [10]. Synthetic cyclic peptides mimicking the C-terminal loop structure (e.g., CYFDDLKKKCR) recapitulate anti-angiogenic effects, confirming this region’s sufficiency for function [10]. Notably, tenomodulin (TeM), a ChM-I homolog expressed in tendons, shares >50% homology in its C-terminal domain and exhibits comparable anti-angiogenic potency [5] [10].
Table 2: Functional Effects of ChM-I C-Terminal Domain on Endothelial Cells
Functional Assay | Effect of ChM-I C-Terminus | Mechanistic Insight |
---|---|---|
VEGF-induced DNA synthesis | ↓ 40–50% in HUVECs | Cell cycle arrest in G1 phase |
Matrigel tube formation | Complete inhibition | Disruption of endothelial cell-cell adhesion |
Cell migration (Boyden chamber) | ↓ 60–70% | Impaired cytoskeletal reorganization |
Tumor xenograft vascularization | ↓ Microvessel density by >80% | Reduced VEGF/MMP expression in tumor microenvironment |
Compounds Mentioned
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: